2-Buten-1-one,1-(4-pyridinyl)-(9CI)
Description
2-Buten-1-one, 1-(4-pyridinyl)-(9CI) is an α,β-unsaturated ketone featuring a pyridine ring substituted at the 4-position.
Properties
CAS No. |
153254-97-8 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
2-Buten-1-one,1-(4-pyridinyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(3-Pyridinyl)-2-Buten-1-one (CAS 100021-45-2)
- Structure : Differs by the pyridine substituent position (3- vs. 4-).
- Molecular Formula: C₉H₉NO; Molecular Weight: 147.17 g/mol .
- Implications : The 3-pyridinyl isomer may exhibit distinct electronic effects due to altered resonance interactions. This positional variation could affect dipole moments, solubility, and intermolecular interactions (e.g., hydrogen bonding) compared to the 4-pyridinyl analog.
Functional Group Variants: 2-Propanone, 1-(4-pyridinyl)-, Oxime (9CI)
- Structure : Ketone converted to oxime (C=N-OH group).
- Molecular Formula : C₈H₈N₂O; Molecular Weight: 148.16 g/mol (estimated).
- Properties : The oxime derivative enhances nucleophilicity and stability against hydrolysis. Commercial availability (reagent-grade, priced at ¥700–4130 per 10–100 mg) suggests utility in pharmaceutical intermediates .
Thioether Analogs: 4-(2-Propenylthio)-2-Butanone (CAS 73402-06-9)
- Structure : Replaces the pyridine ring with a thioether (-S-) group.
- Molecular Formula : C₇H₁₀OS; Molecular Weight: 142.22 g/mol .
- Sulfur’s electron-donating nature may alter reaction pathways (e.g., Michael addition vs. nucleophilic aromatic substitution).
Amine Derivatives: 2-Pyridinemethanamine, α-2-Propenyl-(9CI) (CAS 139439-03-5)
- Structure : Pyridine-linked primary amine with an allyl group.
- Molecular Formula : C₉H₁₂N₂; Molecular Weight: 148.21 g/mol .
- Contrast : The amine group introduces basicity (pKa ~9–10 for pyridine derivatives), enabling protonation under acidic conditions. This contrasts with the neutral ketone’s behavior in reactions.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Safety Considerations : While 2-Buten-1-amine derivatives require stringent safety protocols (e.g., skin/eye rinsing; ), ketones like 2-Buten-1-one may pose fewer acute hazards but still demand careful handling .
- Applications : The commercial availability of oxime derivatives () highlights their role as intermediates in drug discovery or agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
